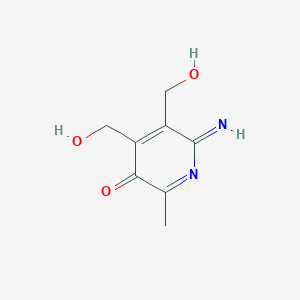
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes hydroxymethyl groups at positions 4 and 5, an imino group at position 6, and a methyl group at position 2 on a pyridin-3(6H)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine with suitable reagents to introduce the imino group at position 6. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme function and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxine (Vitamin B6): Shares a similar pyridine ring structure with hydroxymethyl groups but lacks the imino group at position 6.
4,5-Bis(hydroxymethyl)imidazole: Contains hydroxymethyl groups but has an imidazole ring instead of a pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is unique due to the presence of both hydroxymethyl and imino groups on the same pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
64157-12-6 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-6-imino-2-methylpyridin-3-one |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h9,11-12H,2-3H2,1H3 |
Clé InChI |
AHSYDBOXXFAPLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=N)C(=C(C1=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
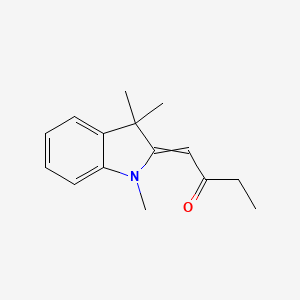
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
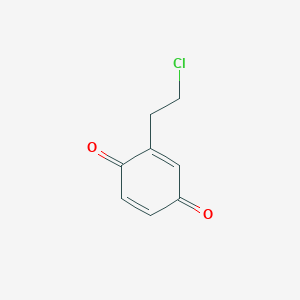
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)

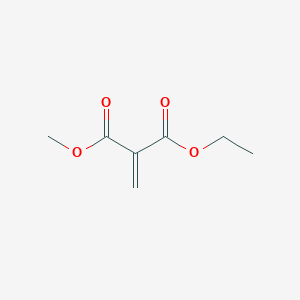
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
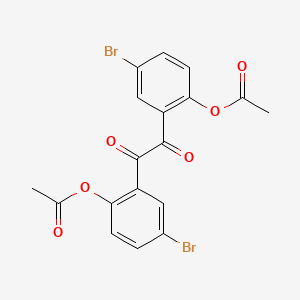
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
